Cas no 29541-85-3 (Acetamide,2-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethyl-)

Acetamide,2-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethyl- structure
29541-85-3 structure
Product name:Acetamide,2-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethyl-
CAS No:29541-85-3
MF:C19H21NO2
MW:295.37554
CID:258537
PubChem ID:34624

Acetamide,2-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethyl-
    • 2-(6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yloxy)-N,N-dimethylacetamide
    • 10,11-Dihydro-5-(dimethylcarbamoyl)methoxy-5H-dibenzo(a,d)cycloheptene
    • 10,11-dihydro-5H-dibenzo[a,d]cyclohep
    • 2-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-N,N-dimethylacetamide
    • 2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethylacetamid
    • 5H-DIBENZO(a,d)CYCLOHEPTENE, 10,11-DIHYDRO-5-(DIMETHYLCARBAMOYL)METHOXY-
    • BRN 2060344
    • BS 7679
    • Ossitriptilina [DCIT]
    • Oxitriptilina [INN-Spanish]
    • Oxitriptylinum [INN-Latin]
    • 2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethylacetamide
    • Oxitriptyline
    • CHEMBL2104766
    • Oxitriptyline [INN]
    • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl-oxy-N,N-dimethylacetamide
    • N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)acetamide
    • Ossitriptilina
    • Oxitriptylinum
    • SCHEMBL2110082
    • Q15409354
    • 5YGV817KFT
    • UNII-5YGV817KFT
    • NS00125900
    • DTXSID60183727
    • Oxitriptilina
    • VBEZUCAXMREMFB-UHFFFAOYSA-N
    • 29541-85-3
    • Inchi: 1S/C19H21NO2/c1-20(2)18(21)13-22-19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10,19H,11-13H2,1-2H3
    • InChI Key: VBEZUCAXMREMFB-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(OCC(N(C)C)=O)C3C=CC=CC=3CC2)C=CC=1

Computed Properties

  • Exact Mass: 295.157228913g/mol
  • Monoisotopic Mass: 295.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5Ų

Acetamide,2-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N,N-dimethyl- Related Literature

Recommended suppliers
河南东延药业有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
河南东延药业有限公司
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd